An In-Depth Technical Guide to 3-Methyl-3-oxetaneacetic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Methyl-3-oxetaneacetic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of small, strained ring systems has become a cornerstone of molecular design. Among these, the oxetane moiety has emerged as a particularly valuable motif. Its unique combination of polarity, metabolic stability, and three-dimensional character offers chemists a powerful tool to modulate the physicochemical properties of molecules. This guide provides an in-depth technical examination of 3-Methyl-3-oxetaneacetic Acid , a key building block that combines the advantageous features of the oxetane ring with the versatile reactivity of a carboxylic acid.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive narrative grounded in mechanistic understanding and practical application. We will explore the compound's core chemical properties, detail a robust synthetic pathway with causal explanations for procedural choices, analyze its reactivity, and contextualize its significant role as a bioisosteric replacement and structural scaffold in contemporary drug discovery.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is paramount to its effective application. 3-Methyl-3-oxetaneacetic acid possesses a unique structural arrangement that dictates its physical behavior and spectroscopic signature. While no specific CAS number is currently assigned to 3-Methyl-3-oxetaneacetic Acid, its properties can be reliably extrapolated from its close analogue, 3-Methyl-3-oxetanecarboxylic acid (CAS 28562-68-7)[1][2].
Physicochemical Properties
The introduction of a methyl group at the 3-position provides steric bulk, while the acetic acid chain offers a key point for chemical modification. The oxetane ring itself, being a polar ether, enhances aqueous solubility compared to analogous hydrocarbon structures.
| Property | Value (Estimated/Derived) | Rationale & Significance |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | A low molecular weight makes it an efficient building block for fragment-based drug design. |
| Appearance | White to off-white solid | Expected to be a crystalline solid at room temperature, similar to its carboxylic acid analogue[1]. |
| Melting Point | > 60 °C | The related 3-methyl-3-oxetanecarboxylic acid melts at 58-62 °C[1]. The additional methylene may slightly alter crystal packing and melting point. |
| pKa | ~4.5 | The carboxylic acid proton's acidity is expected to be in the typical range for aliphatic carboxylic acids. This is crucial for its behavior in physiological media and for designing salt forms. |
| Calculated LogP | ~0.2 | The low lipophilicity is a key feature, driven by the polar oxetane and carboxylic acid groups. This makes it an excellent moiety for improving the solubility of parent compounds. |
Spectroscopic Signature Analysis
The interpretation of spectral data is a self-validating system for confirming the structure and purity of a synthesized compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple and highly informative.
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~1.4 ppm (singlet, 3H): The methyl protons (CH₃) at the C3 position. The singlet multiplicity confirms the absence of adjacent protons.
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~2.7 ppm (singlet, 2H): The methylene protons (CH₂) of the acetic acid side chain. This singlet is characteristic of the methylene group situated between a quaternary carbon and a carbonyl group.
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~4.5 ppm (singlet, 4H): The four equivalent methylene protons (CH₂) of the oxetane ring. Due to the symmetry of the 3,3-disubstituted ring, these protons are expected to be chemically and magnetically equivalent, resulting in a sharp singlet. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom.
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~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad and its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides a clear map of the carbon framework.[3]
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~22 ppm: The methyl carbon (CH₃).
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~42 ppm: The methylene carbon of the acetic acid side chain (CH₂-COOH).
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~45 ppm: The quaternary carbon of the oxetane ring (C3).
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~78 ppm: The two equivalent methylene carbons of the oxetane ring (C2 and C4). Their significant downfield shift is characteristic of carbons bonded to the ether oxygen.
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~175 ppm: The carbonyl carbon of the carboxylic acid (COOH).
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Infrared (IR) Spectroscopy:
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2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, a hallmark feature.
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~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group. This is one of the most intense and diagnostic peaks in the spectrum.
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~980 cm⁻¹ (strong): C-O-C symmetric stretch of the oxetane ring ether linkage. This band is characteristic of the strained four-membered ring.
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2850-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.
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-
Mass Spectrometry (MS):
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Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 130 may be weak. Key fragmentation pathways would include the loss of the carboxyl group (-COOH, m/z = 85) and ring-opening fragmentation patterns.
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Section 2: Synthesis and Purification
The synthesis of 3,3-disubstituted oxetanes requires careful planning due to the inherent ring strain and sensitivity of the oxetane moiety to harsh acidic or oxidative conditions.[4] A reliable and scalable synthesis of 3-Methyl-3-oxetaneacetic Acid can be achieved via a two-step homologation of the commercially available starting material, 3-Methyl-3-oxetanemethanol (CAS 3143-02-0).[5]
Synthetic Workflow Overview
The chosen synthetic strategy involves a controlled oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to install the two-carbon acetic acid precursor, and subsequent hydrolysis. This approach avoids strongly acidic conditions that could lead to undesired ring-opening.
Caption: Synthetic workflow for 3-Methyl-3-oxetaneacetic Acid.
Detailed Experimental Protocol
Step 1: Oxidation of 3-Methyl-3-oxetanemethanol to 3-Methyl-3-oxetanecarboxaldehyde
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Causality: The choice of Dess-Martin Periodinane (DMP) is critical. It is a mild oxidizing agent that operates under neutral conditions at room temperature, which is essential to prevent the acid-catalyzed ring-opening of the sensitive oxetane ring.[4] Stronger, acidic oxidants like chromic acid would likely lead to decomposition. Dichloromethane (DCM) is used as an inert solvent.
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Protocol:
-
To a stirred solution of 3-Methyl-3-oxetanemethanol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
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Stir vigorously for 30 minutes until the layers are clear.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is a volatile compound and should be used immediately in the next step without further purification.
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Step 2: Wittig Reaction and Saponification
-
Causality: The Wittig reaction using a stabilized ylide like triphenyl(carboethoxymethylidene)phosphorane is ideal for converting the aldehyde to an α,β-unsaturated ester. This ylide is stable and selective. The subsequent saponification with lithium hydroxide (LiOH) is a standard method for hydrolyzing the ester to the carboxylic acid under mild basic conditions, again preserving the oxetane ring.[6]
-
Protocol:
-
Dissolve the crude 3-Methyl-3-oxetanecarboxaldehyde from the previous step in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Add triphenyl(carboethoxymethylidene)phosphorane (1.1 eq) to the solution at room temperature and stir under nitrogen for 12-16 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate. The crude product, ethyl 2-(3-methyl-3-oxetanyl)acetate, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Dissolve the purified ester in a mixture of THF and water (3:1). Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 4-6 hours.
-
After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH ~2 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Methyl-3-oxetaneacetic Acid as a solid. The product can be further purified by recrystallization if necessary.
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Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Methyl-3-oxetaneacetic Acid is dominated by two key features: the strained oxetane ring and the carboxylic acid functional group.
Oxetane Ring-Opening Reactions
The significant ring strain (~25.5 kcal/mol) of the oxetane ring makes it susceptible to nucleophilic attack, particularly under acidic conditions where the ether oxygen is protonated, activating the ring.[7]
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Mechanism: The reaction proceeds via an Sₙ2-like mechanism. Protonation of the oxetane oxygen is followed by nucleophilic attack at one of the ring carbons. In 3,3-disubstituted oxetanes, this attack occurs at the less sterically hindered C2 or C4 positions, leading to the formation of a 1,3-diol derivative.
Caption: General mechanism for acid-catalyzed oxetane ring-opening.
Carboxylic Acid Derivatization
The acetic acid moiety provides a handle for a wide range of standard organic transformations, allowing the molecule to be incorporated into larger structures.
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Esterification: The formation of esters can be readily achieved under standard Fischer esterification conditions (alcohol solvent with a catalytic amount of strong acid) or, more mildly, using coupling agents.
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Amidation: The synthesis of amides is crucial for many pharmaceutical applications. This is typically accomplished using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) to form an active ester intermediate, which then reacts cleanly with a primary or secondary amine. This method avoids harsh conditions and is highly efficient.
Section 4: Applications in Drug Discovery and Materials Science
The unique properties of the 3-methyl-oxetane core make this building block highly valuable in medicinal chemistry, primarily as a bioisostere.[8]
The Oxetane Moiety as a Bioisostere
Bioisosteres are chemical groups that can be interchanged to enhance a desired biological or physical property of a compound without making significant changes to its chemical structure. The 3,3-disubstituted oxetane unit is an effective bioisostere for two common and often problematic groups: the gem-dimethyl group and the carbonyl group.[9][10]
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Replacement for gem-Dimethyl Group: The gem-dimethyl group is often used to block sites of metabolic oxidation. However, it significantly increases the lipophilicity of a molecule, which can negatively impact solubility and pharmacokinetic properties. The 3,3-disubstituted oxetane has a similar steric profile but is significantly more polar, thereby improving aqueous solubility and reducing lipophilicity while maintaining metabolic stability.[8]
-
Replacement for Carbonyl Group: While the oxetane oxygen is a good hydrogen bond acceptor like a carbonyl oxygen, the oxetane ring itself is metabolically much more stable. It is not susceptible to reduction or addition reactions that carbonyls often undergo in vivo.[11]
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